6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinonitrile core, which is substituted with a piperidinyl group linked to a dichloromethylphenylsulfonyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through the reaction of piperidine with appropriate reagents to introduce the sulfonyl group.
Attachment of the Dichloromethylphenyl Group: The dichloromethylphenyl group is introduced via a nucleophilic substitution reaction, where the piperidinyl intermediate reacts with 2,4-dichloro-5-methylbenzenesulfonyl chloride.
Coupling with Nicotinonitrile: The final step involves the coupling of the piperidinyl intermediate with nicotinonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-((1-(Phenylsulfonyl)piperidin-4-yl)oxy)nicotinonitrile: Lacks the dichloromethyl substituents, resulting in different chemical properties.
6-((1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
The presence of the 2,4-dichloro-5-methylphenyl group in 6-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Properties
IUPAC Name |
6-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-12-8-17(16(20)9-15(12)19)27(24,25)23-6-4-14(5-7-23)26-18-3-2-13(10-21)11-22-18/h2-3,8-9,11,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPCRVDOXUGKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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